molecular formula C9H8BrN5 B074510 N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine CAS No. 1342-25-2

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine

Cat. No. B074510
CAS RN: 1342-25-2
M. Wt: 266.1 g/mol
InChI Key: UBVSIAHUTXHQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine, commonly known as BPTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTD is a derivative of triazine and has been studied extensively for its biological and chemical properties.

Mechanism Of Action

The mechanism of action of BPTD is not fully understood. However, it is believed that BPTD inhibits the activity of enzymes that are involved in cancer cell proliferation by binding to the active site of the enzyme. It also induces apoptosis by activating the caspase pathway. In materials science, BPTD is used as a building block for the synthesis of various functional materials due to its unique electronic and optical properties.

Biochemical And Physiological Effects

BPTD has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTD inhibits the activity of enzymes that are involved in cancer cell proliferation, induces apoptosis, and inhibits the growth of cancer cells. In materials science, BPTD has been shown to have unique electronic and optical properties that make it suitable for the synthesis of various functional materials.

Advantages And Limitations For Lab Experiments

BPTD has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. It has been shown to have anticancer properties, making it suitable for the study of cancer biology. However, BPTD also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well known.

Future Directions

There are several future directions for the study of BPTD. In medicinal chemistry, further studies are needed to understand the mechanism of action of BPTD and its potential side effects. In materials science, BPTD can be used as a building block for the synthesis of various functional materials with unique electronic and optical properties. In environmental science, BPTD can be studied for its potential application in the removal of heavy metals from contaminated water.
Conclusion:
In conclusion, BPTD is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of BPTD in various fields.

Synthesis Methods

The synthesis of BPTD involves several steps. The first step is the reaction between 4-bromoaniline and cyanuric chloride in the presence of a base to form 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. The second step is the reaction of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine with hydrazine hydrate to form BPTD. The yield of BPTD is approximately 70%.

Scientific Research Applications

BPTD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BPTD has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes that are involved in cancer cell proliferation. In materials science, BPTD has been used as a building block for the synthesis of various functional materials, including fluorescent probes and sensors. In environmental science, BPTD has been studied for its potential application in the removal of heavy metals from contaminated water.

properties

IUPAC Name

2-N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVSIAHUTXHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928516
Record name N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine

CAS RN

1342-25-2
Record name Red 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001342252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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